REACTION_CXSMILES
|
[CH2:1]([C:3]1[O:7][C:6]2[C:8]([N+:12]([O-])=O)=[CH:9][CH:10]=[CH:11][C:5]=2[C:4]=1[CH3:15])[CH3:2]>CO.O1CCOCC1.[C].[Pd]>[NH2:12][C:8]1[C:6]2[O:7][C:3]([CH2:1][CH3:2])=[C:4]([CH3:15])[C:5]=2[CH:11]=[CH:10][CH:9]=1 |f:3.4|
|
Name
|
palladium carbon
|
Quantity
|
100 mg
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered off
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=CC2=C1OC(=C2C)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 858 mg | |
YIELD: CALCULATEDPERCENTYIELD | 100.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |